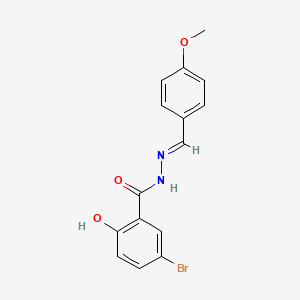

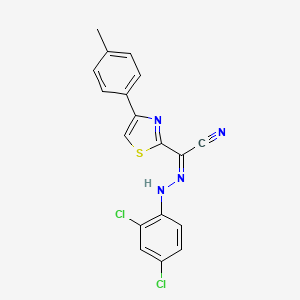

(E)-5-bromo-2-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(E)-5-bromo-2-hydroxy-N’-(4-methoxybenzylidene)benzohydrazide” is a type of Schiff base compound . Schiff bases are nitrogen-containing compounds that are usually prepared by the condensation reactions of aromatic amines and aldehydes . They are of great importance in the field of coordination chemistry because they are able to form stable complexes with metal ions .

Synthesis Analysis

The synthesis of similar Schiff base compounds involves the condensation reactions of aromatic amines and aldehydes . For example, a related compound, N’-(4-Methoxybenzylidene)benzohydrazide, was synthesized using eco-friendly protocols .Molecular Structure Analysis

The molecular structure of similar Schiff base compounds has been studied using single crystal X-ray diffraction . The crystal structure of a related compound, (E)-4-fluoro-N’-(1-(4-hydroxyphenyl)propylidene)benzohydrazide, was solved and the molecular geometry was optimized at the M06/6-311G level of theory .Chemical Reactions Analysis

N’-(4-Methoxybenzylidene)benzohydrazide (MBBH) has been investigated as an inhibitor for the corrosion of mild steel in 1 M HCl . The inhibitive action of MBBH was discussed on the basis of Langmuir adsorption stable complex formed at the mild steel surface .Physical And Chemical Properties Analysis

The physical and chemical properties of similar Schiff base compounds have been studied using various techniques such as UV-Visible, FTIR, thermogravimetric analysis (TGA), and others .Wissenschaftliche Forschungsanwendungen

Crystallography and Molecular Structure

Compounds related to (E)-5-bromo-2-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide have been synthesized and characterized, with their crystal structures determined through X-ray diffraction. These studies provide insights into their molecular configurations and potential for forming hydrogen bonds and π...π interactions, which could be relevant for designing new materials or pharmaceuticals (Q. Zong & J. Y. Wu, 2013).

Photodynamic Therapy for Cancer

Derivatives of this compound have been evaluated for their photochemical properties, revealing high singlet oxygen quantum yields. This suggests their potential as Type II photosensitizers in photodynamic therapy, a treatment modality for cancer that relies on light-activated compounds to generate cytotoxic species (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).

Bioactive Potential and DNA Interaction

Schiff base compounds derived from this compound have been synthesized and shown to exhibit significant bioactive properties. These include antibacterial, antifungal, antioxidant, and cytotoxic activities, as well as the ability to interact with DNA, suggesting their potential in therapeutic applications (M. Sirajuddin, Noor Uddin, Saqib Ali, & M. Tahir, 2013).

Antioxidant Activity

Research into the antioxidant properties of bromophenols, including those structurally related to this compound, has identified them as potent free radical scavengers. These findings underscore the potential of these compounds in preventing oxidative stress-related diseases and in the preservation of food (Ke-kai Li, Xiao‐Ming Li, J. Gloer, & Bin-Gui Wang, 2011).

Antibacterial Properties

Oxidovanadium(V) complexes derived from this compound have shown remarkable antibacterial properties against various strains, indicating their potential as novel antimicrobial agents (Y. Cai, L. Liu, Yuanyuan Wu, Q. Peng, Y. Cui, & D. Peng, 2020).

Wirkmechanismus

Target of Action

Related compounds such as benzohydrazides have been shown to interact with enzymes in the phenylpropanoid pathway .

Mode of Action

It is known that benzohydrazides can act as enzyme inhibitors . They may interact with their targets and cause changes that increase the saccharification of lignocellulose .

Biochemical Pathways

(E)-5-bromo-2-hydroxy-N’-(4-methoxybenzylidene)benzohydrazide may affect the phenylpropanoid pathway, which is involved in the biosynthesis of lignin and other phenolic compounds . The downstream effects of this interaction could include increased saccharification of lignocellulose .

Result of Action

Related compounds such as benzohydrazides have been shown to increase the saccharification of lignocellulose in maize plants .

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by factors such as concentration and the presence of other compounds .

Zukünftige Richtungen

Future research could focus on exploring the potential applications of “(E)-5-bromo-2-hydroxy-N’-(4-methoxybenzylidene)benzohydrazide” and similar Schiff base compounds in various fields such as organic synthesis, chemical catalysis, medicine, pharmacy, and other new technologies . Additionally, their potential use in lasers and frequency-converting applications could be investigated .

Eigenschaften

IUPAC Name |

5-bromo-2-hydroxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN2O3/c1-21-12-5-2-10(3-6-12)9-17-18-15(20)13-8-11(16)4-7-14(13)19/h2-9,19H,1H3,(H,18,20)/b17-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTSXXSFOCKLQW-RQZCQDPDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=NNC(=O)C2=C(C=CC(=C2)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=N/NC(=O)C2=C(C=CC(=C2)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylacetamide](/img/structure/B2717643.png)

![3,4-difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2717645.png)

![9-(4-chlorophenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![6,8-Dichloro-3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B2717649.png)

![6-ethyl 3-methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2717651.png)

![tert-Butyl 3-[(2-methylpropyl)amino]propanoate](/img/structure/B2717652.png)

![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-3-carboxylic acid](/img/structure/B2717654.png)

![N-(4-chlorophenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2717657.png)

![5-(4-nitrophenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2717658.png)

![N-[Cyano-(2-fluorophenyl)methyl]indolizine-2-carboxamide](/img/structure/B2717662.png)